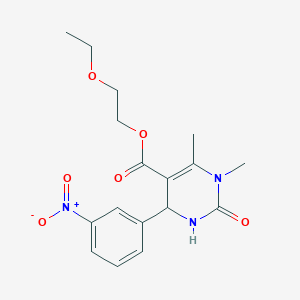![molecular formula C25H25ClN2O B334221 2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE](/img/structure/B334221.png)
2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and a cyclohexenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Attachment of the Cyclohexenyl Moiety: The cyclohexenyl group can be attached through a Heck reaction, where a cyclohexenyl halide reacts with the quinoline derivative in the presence of a palladium catalyst.
Final Amidation Step: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the binding interactions with various biological targets, including proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Chemical Biology: It is used in chemical biology to study the effects of small molecules on biological systems and to develop new therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-quinolinecarboxamide: Similar structure but lacks the methyl group on the quinoline ring.
2-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-4-quinolinecarboxamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-4-pyridinecarboxamide: Similar structure but with a pyridine ring instead of quinoline.
Uniqueness
The presence of the methyl group on the quinoline ring and the specific arrangement of the chlorophenyl and cyclohexenyl groups confer unique chemical and biological properties to 2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE. These structural features may enhance its binding affinity to certain biological targets and improve its stability and solubility compared to similar compounds.
Properties
Molecular Formula |
C25H25ClN2O |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25ClN2O/c1-17-23(25(29)27-16-15-18-7-3-2-4-8-18)21-9-5-6-10-22(21)28-24(17)19-11-13-20(26)14-12-19/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,27,29) |
InChI Key |
UDNOUPSSGDZQBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NCCC4=CCCCC4 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334138.png)
![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B334139.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334140.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334148.png)
![3-bromo-5-(4-bromophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334150.png)
![Isopropyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334151.png)
![5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B334152.png)
![2,4-DIMETHYL 5-[5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B334153.png)
![propyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334154.png)
![Methyl 2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334155.png)
![3-bromo-5-(4-bromophenyl)-N-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334156.png)
![Methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334157.png)
![5-(4-bromophenyl)-N-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334158.png)

